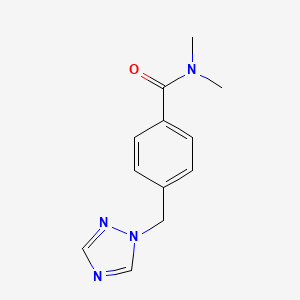
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone, also known as 4-MeO-α-PVP, is a synthetic stimulant drug belonging to the cathinone class. It is a derivative of pyrrolidine and is structurally similar to other cathinones such as α-PVP and MDPV. 4-MeO-α-PVP has gained popularity in recent years due to its potent psychostimulant effects, which have led to its recreational use. However, its potential for abuse and addiction has raised concerns among researchers and policymakers.
Mécanisme D'action
The mechanism of action of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP involves its interaction with the dopamine transporter, which leads to increased levels of dopamine in the brain. This results in the stimulation of the central nervous system and the production of euphoria, increased energy, and heightened alertness. The exact mechanism of action of this compoundα-PVP is still not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compoundα-PVP include increased heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones such as cortisol and adrenaline, which can have negative effects on the body over time. Prolonged use of this compoundα-PVP can lead to addiction, psychosis, and other mental health problems.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP has several advantages and limitations for use in laboratory experiments. Its potency and selectivity make it an ideal tool for studying the dopamine transporter and its role in addiction and other neurological disorders. However, its potential for abuse and addiction means that it must be used with caution and under controlled conditions.
Orientations Futures
Future research on 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP should focus on its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders. It should also investigate its potential for abuse and addiction and develop strategies for harm reduction and treatment. Further studies should also explore its mechanism of action and its effects on other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP involves several steps, including the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form 1-benzothiophene-3-carbonyl chloride. This intermediate is then reacted with 4-methoxypiperidine to form the final product, this compound. The synthesis of this compound requires specialized equipment and expertise and should only be performed by trained professionals in a controlled laboratory setting.
Applications De Recherche Scientifique
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP has been the subject of several scientific studies investigating its pharmacological properties and potential therapeutic uses. One study found that it has a high affinity for the dopamine transporter and acts as a potent dopamine reuptake inhibitor, leading to its stimulant effects. Another study found that it has a lower affinity for the serotonin transporter and norepinephrine transporter, indicating that its effects are primarily dopaminergic.
Propriétés
IUPAC Name |
1-benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-18-11-6-8-16(9-7-11)15(17)13-10-19-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMPOIDAVLCFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)



![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)
![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)

![N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507967.png)
![10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one](/img/structure/B7507973.png)

